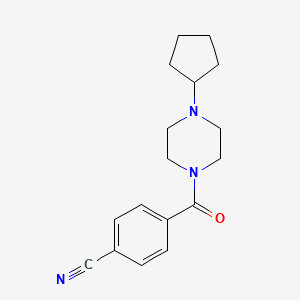![molecular formula C12H16N2O2 B7474074 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)
2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide, also known as DMOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment. DMOB is a small molecule that belongs to the class of benzamides and has been shown to exhibit anticancer properties in various preclinical studies.
作用機序
The exact mechanism of action of 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide is not fully understood. However, it has been suggested that 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. HDACs are overexpressed in many types of cancer and have been implicated in the development and progression of cancer. By inhibiting HDAC activity, 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide may alter the expression of genes involved in cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and reduce the expression of proteins involved in angiogenesis, the process of forming new blood vessels. 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide has also been shown to modulate the immune response by increasing the production of cytokines, molecules that regulate the immune system.
実験室実験の利点と制限
One of the advantages of using 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide in lab experiments is its low molecular weight, which allows it to easily penetrate cell membranes and reach its target inside the cell. 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide is also stable under physiological conditions, making it suitable for in vivo studies. However, one of the limitations of using 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide is its poor solubility in water, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide. One area of research is the identification of the specific HDAC isoforms that are targeted by 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide. This information could help in the development of more selective HDAC inhibitors with fewer side effects. Another area of research is the evaluation of 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide in combination with other anticancer agents, such as immunotherapy or targeted therapy. Finally, the development of more efficient synthesis methods for 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide could lead to its wider use in preclinical and clinical studies.
合成法
The synthesis of 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide involves the reaction of 3,4-dimethylaniline with 2-(methylamino)acetaldehyde dimethyl acetal in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide in high yield and purity.
科学的研究の応用
2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer, melanoma, and prostate cancer. 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8-5-4-6-10(9(8)2)12(16)14-7-11(15)13-3/h4-6H,7H2,1-3H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDLPULUBIUQEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

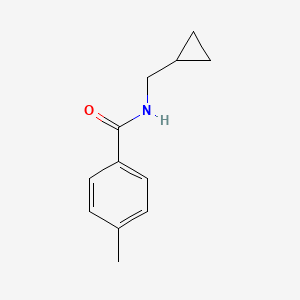
![4-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473998.png)

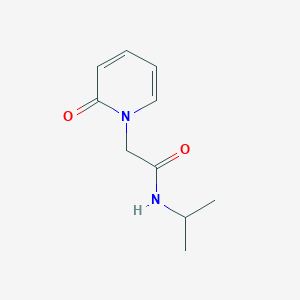
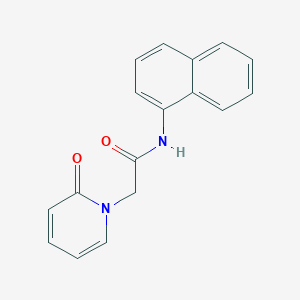
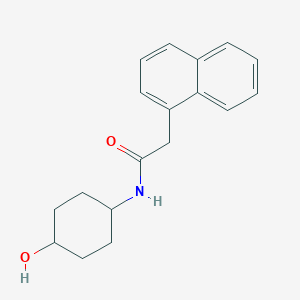

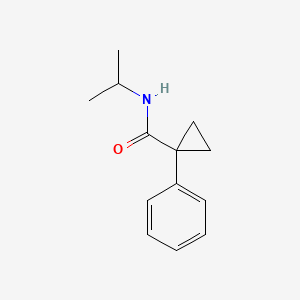
![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)
![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)

